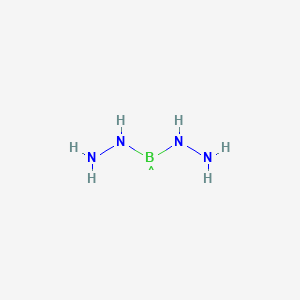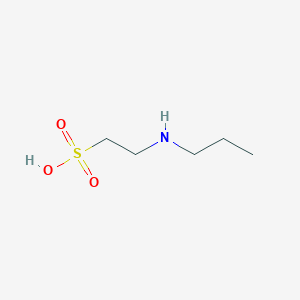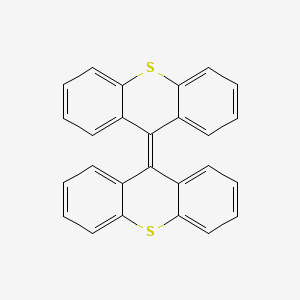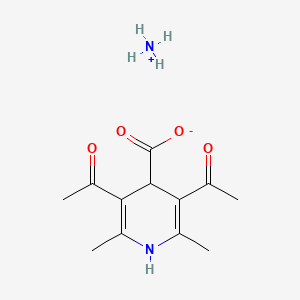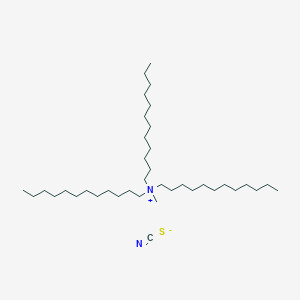
Dioxolane hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxolane hydrate, also known as 1,3-dioxolane, is a cyclic ether with the molecular formula C3H6O2. It is a colorless liquid with a faint, sweet odor and is miscible with water and most organic solvents. This compound is commonly used as a solvent and a reagent in organic synthesis due to its stability and low toxicity .
Méthodes De Préparation
Dioxolane hydrate can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with formaldehyde under acidic conditions to form 1,3-dioxolane . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures. Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Dioxolane hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to formic acid and other products in the presence of oxidizing agents such as hydrogen peroxide . Reduction reactions can convert this compound to ethylene glycol under specific conditions. Substitution reactions often involve the replacement of one of the hydrogen atoms with other functional groups, leading to the formation of various derivatives . Common reagents used in these reactions include acids, bases, and metal catalysts .
Applications De Recherche Scientifique
Dioxolane hydrate has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions . In biology, it is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain molecular structures . In medicine, this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations . Industrially, it is used in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of dioxolane hydrate involves its ability to form hydrogen bonds and interact with various molecular targets. In chemical reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions . Its cyclic structure allows it to participate in ring-opening and ring-closing reactions, which are essential in many synthetic processes . The molecular pathways involved in its action include interactions with enzymes, proteins, and other biomolecules .
Comparaison Avec Des Composés Similaires
Dioxolane hydrate is similar to other cyclic ethers such as tetrahydrofuran and 1,4-dioxane. it has unique properties that make it distinct. For example, this compound has a lower boiling point and higher solubility in water compared to tetrahydrofuran . It also exhibits different reactivity patterns due to its smaller ring size and the presence of two oxygen atoms in the ring . These differences make this compound a valuable compound in various applications where other cyclic ethers may not be suitable .
Similar compounds include:
- Tetrahydrofuran
- 1,4-Dioxane
- Ethylene glycol formal
- Glycolformal
Propriétés
Numéro CAS |
34776-95-9 |
|---|---|
Formule moléculaire |
C3H8O3 |
Poids moléculaire |
92.09 g/mol |
Nom IUPAC |
1,3-dioxolane;hydrate |
InChI |
InChI=1S/C3H6O2.H2O/c1-2-5-3-4-1;/h1-3H2;1H2 |
Clé InChI |
KWXNSDHYSPNVBM-UHFFFAOYSA-N |
SMILES canonique |
C1COCO1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



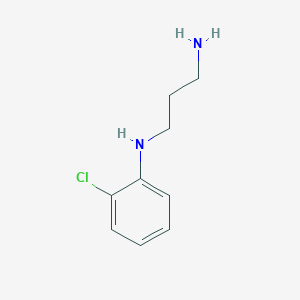
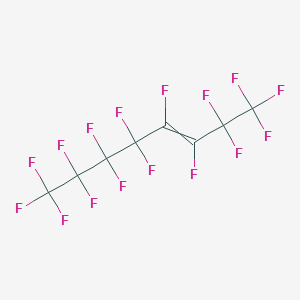
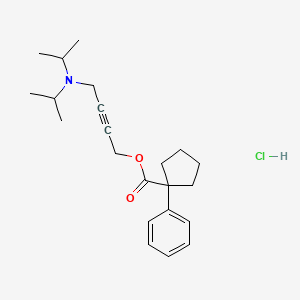
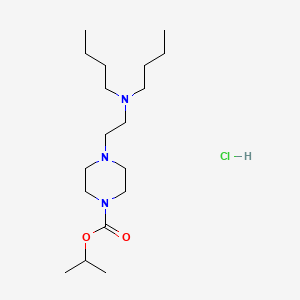
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
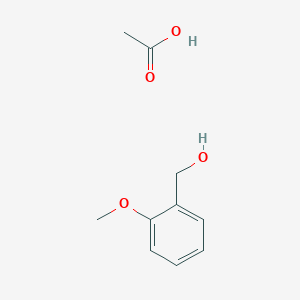
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)
